molecular formula C16H18ClN3O3S B7793056 N-(3-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

N-(3-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

Cat. No.: B7793056
M. Wt: 367.9 g/mol
InChI Key: XEJNYXBBTCMMHF-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated aromatic ring, a pyrimidine ring, and a sulfanylacetamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiols.

    Attachment of the Aromatic Ring: The chlorinated aromatic ring is attached through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.

    Material Science: Its unique structure may allow for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Biological Probes: It can be used as a probe to study biological processes, given its ability to interact with specific biomolecules.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests.

    Pharmaceuticals: As an intermediate in the synthesis of more complex therapeutic agents.

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide exerts its effects is likely multifaceted:

    Molecular Targets: It may target specific enzymes or receptors, inhibiting their activity and thereby modulating biological pathways.

    Pathways Involved: The compound could interfere with metabolic pathways, signal transduction, or gene expression, depending on its specific interactions with biomolecules.

Comparison with Similar Compounds

Uniqueness:

    Structural Complexity: The presence of both a pyrimidine ring and a sulfanylacetamide group makes this compound unique compared to simpler analogs.

    Functional Versatility: Its ability to undergo various chemical reactions and interact with multiple biological targets highlights its versatility.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-9-12(17)4-3-5-13(9)19-14(22)8-24-16-18-10(2)11(6-7-21)15(23)20-16/h3-5,21H,6-8H2,1-2H3,(H,19,22)(H,18,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJNYXBBTCMMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)C(=C(N2)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=O)C(=C(N2)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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